Bromochloroacetic acid

Catalog No.
S577863
CAS No.
5589-96-8
M.F
C2H2BrClO2
M. Wt
173.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromochloroacetic acid

CAS Number

5589-96-8

Product Name

Bromochloroacetic acid

IUPAC Name

2-bromo-2-chloroacetic acid

Molecular Formula

C2H2BrClO2

Molecular Weight

173.39 g/mol

InChI

InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6)

InChI Key

GEHJBWKLJVFKPS-UHFFFAOYSA-N

SMILES

C(C(=O)O)(Cl)Br

Solubility

In water, 2.5X10+5 mg/L at 25 °C (est)

Synonyms

2-Bromo-2-chloroacetic Acid; BCAA; Chlorobromoacetic Acid

Canonical SMILES

C(C(=O)O)(Cl)Br

Chemical Synthesis and Intermediates:

Bromochloroacetic acid (BCA) serves as a versatile building block in the synthesis of various organic compounds. Its reactive halogen atoms allow for nucleophilic substitution reactions, facilitating the incorporation of BCA into diverse molecules. This characteristic makes it valuable in the production of pharmaceuticals, agrochemicals, and other fine chemicals [].

Pharmaceutical Research and Development:

BCA finds application in pharmaceutical research due to its ability to modify the structure and properties of potential drug candidates. By attaching BCA to specific locations on a molecule, researchers can explore how these modifications affect biological activity, targeting, and other critical drug characteristics.

Understanding Cellular Processes:

BCA has been used as a tool in research aimed at understanding specific cellular processes. One example involves studying the activity of an enzyme called glutathione S-transferase zeta (GSTZ1-1). BCA acts as an inhibitor of this enzyme, allowing researchers to investigate its role in various cellular functions, including detoxification and metabolism [].

Environmental Research:

BCA is a known by-product of water disinfection processes using chlorine. Research in this area focuses on understanding the formation, occurrence, and potential health risks associated with BCA in drinking water. This research helps inform regulations and treatment strategies to ensure safe drinking water [].

  • While BCA offers potential benefits in scientific research, it is a potentially hazardous substance.
  • Due to its corrosive and potentially carcinogenic properties, proper handling and safety precautions are crucial when working with BCA.

Bromochloroacetic acid is a monocarboxylic acid characterized by the molecular formula C2H2BrClO2C_2H_2BrClO_2. It features a structure where one hydrogen atom of acetic acid is replaced by a bromine atom and another by a chlorine atom. This compound is categorized as a disinfection byproduct, often formed during the chlorination of drinking water that contains bromide ions .

Bromochloroacetic acid is primarily used in research settings and is produced in small quantities. Its significance arises from its role in various

.
  • Toxicology Studies: Investigated for its effects on biological systems and potential health risks.
  • Environmental Chemistry: Studied as a disinfection byproduct and its removal from drinking water sources .
  • Due to its biological activity and potential health implications, it serves as a critical compound in understanding environmental health risks associated with water disinfection processes.

    The synthesis of bromochloroacetic acid typically involves the bromination of chloroacetic acid using a 2:1 mixture of bromide and bromate under acidic conditions. This method allows for the selective introduction of bromine into the chloroacetic acid structure, yielding bromochloroacetic acid as a product .

    Commercial production remains limited, with only a few companies manufacturing it primarily for research purposes .

    Research indicates that bromochloroacetic acid interacts significantly with glutathione S-transferase zeta enzymes. This interaction can lead to altered metabolic pathways, resulting in the production of toxic metabolites like glyoxylate. The compound's interactions with various biological systems highlight its relevance in studies focused on detoxification processes and environmental toxicology .

    Studies also suggest that the compound's stereoisomers exhibit different metabolic rates, which could influence their biological effects and toxicity profiles .

    Bromochloroacetic acid belongs to a class of compounds known as haloacetic acids. Here are some similar compounds along with their unique characteristics:

    Compound NameMolecular FormulaUnique Characteristics
    Dichloroacetic AcidC2H2Cl2O2C_2H_2Cl_2O_2More potent as an antidiabetic agent; less toxic than bromochloroacetic acid.
    Trichloroacetic AcidC2HCl3O2C_2HCl_3O_2Used in medical applications for wart removal; higher toxicity profile.
    Monobromoacetic AcidC2H3BrO2C_2H_3BrO_2Less complex halogenation; primarily used as an intermediate in organic synthesis.
    DichloroacetateC2HCl2O2C_2HCl_2O_2Known for its role in metabolic studies; less hazardous than brominated counterparts.

    Bromochloroacetic acid stands out due to its specific halogen composition (bromine and chlorine) and its significant role as a disinfection byproduct, which has implications for both environmental health and regulatory concerns regarding drinking water safety .

    Physical Description

    DryPowde

    XLogP3

    1.3

    Boiling Point

    215.0 °C
    215 °C at 760 mm Hg; 104 °C at 11 mm Hg

    Flash Point

    230 °F (110 °C): closed cup

    Density

    1.9848 g/cu cm at 31 °C

    LogP

    log Kow = 0.61 (est)

    Melting Point

    31.5 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory.;
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Mechanism of Action

    The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/
    The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete.
    The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.

    Vapor Pressure

    1.4X10-1 mm Hg at 25 °C (est)

    Pictograms

    Corrosive

    Other CAS

    69430-36-0
    68238-35-7
    5589-96-8

    Wikipedia

    Bromochloroacetic acid

    Use Classification

    Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]
    Cosmetics -> Antistatic; Film forming; Hair conditioning; Humectant; Skin conditioning

    General Manufacturing Information

    Keratins: ACTIVE
    Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

    Storage Conditions

    Hygroscopic. Keep tightly closed.

    Interactions

    Chlorination of drinking water generates disinfection by-products (DBPs) , which have been shown to disrupt spermatogenesis in rodents at high doses, suggesting that DBPs could pose a reproductive risk to men. ... A cohort study /was conducted/ to evaluate semen quality in men with well-characterized exposures to DBPs. ... The results of the present study do not support an association between exposure to DBPs at levels approaching regulatory limits and adverse sperm outcomes, although /there was/ an association between total organohalides and sperm concentration. ... The lone association of total organohalide exposure with sperm concentration may lend support to findings that have suggested that total organohalide is a stronger risk factor for adverse pregnancy outcomes than any of the regulated DBP groups or species and that the toxicity of total organohalides is greater than that of the individual or subclasses of DBPs. ... /Disinfection by-products/

    Stability Shelf Life

    Stable

    Dates

    Modify: 2023-08-15

    Explore Compound Types